1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

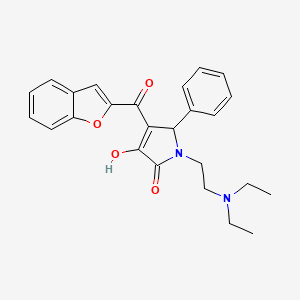

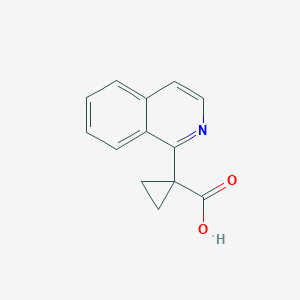

“1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid” is 1S/C13H11NO2/c15-12(16)13(6-7-13)11-10-4-2-1-3-9(10)5-8-14-11/h1-5,8H,6-7H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid” are not available, cyclopropane carboxylic acids can generally participate in various reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions with aryl bromides or triflates .Physical And Chemical Properties Analysis

“1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthetic Methodologies : The synthesis of cyclopropa[b]quinoline derivatives, which can be related to 1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid, involves remarkable cyclopropanation processes. These derivatives are considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems and have been explored for the development of fused tetracyclic hydantoin derivatives, introducing a new type of heterocyclic system (Szakonyi et al., 2002).

Catalysis and Reactions : The application of gold catalysis in the transformation of (azido)ynamides into indoloquinolines showcases the versatility of cyclopropane and isoquinoline derivatives in constructing complex molecular architectures (Tokimizu et al., 2014).

Biological Applications and Pharmacology

Cytotoxic Activity : Research has been conducted on the synthesis, characterization, and cytotoxic activity of 1,8-naphthalimide derivatives incorporating non-protein amino acids, including cyclopropane-carboxylic acid derivatives. These studies aimed to assess their potential in inhibiting tumor cell growth, with some derivatives showing significant activity (Marinov et al., 2019).

Antimicrobial Activities : Novel fluoroquinolones incorporating cyclopropane moieties have been synthesized and evaluated for their antimycobacterial activities, demonstrating efficacy against Mycobacterium tuberculosis strains (Senthilkumar et al., 2009).

Material Science and Catalysis

Conformationally Restricted Peptide Isosteres : Trisubstituted cyclopropanes, as conformationally restricted peptide isosteres, have been investigated for their application in the design and synthesis of novel renin inhibitors. This research highlights the utility of cyclopropane derivatives in mimicking peptide linkages and exploring bioactive compounds (Martín et al., 1992).

Cycloaddition Reactions : Isoquinolinium methylides, which can be related to the chemical structure of interest, have been utilized in cycloaddition reactions with nonactivated and electron-rich olefins. These reactions proceed in a regioselective and stereoselective manner, underscoring the synthetic utility of isoquinoline derivatives in constructing complex molecular frameworks (Tsuge et al., 1988).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-isoquinolin-1-ylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12(16)13(6-7-13)11-10-4-2-1-3-9(10)5-8-14-11/h1-5,8H,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMSJPPUFPMJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2679950.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2679954.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2679961.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2679962.png)

![2-[(3-Fluorophenyl)-(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone](/img/structure/B2679964.png)

![Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2679965.png)

![7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2679967.png)